molecular formula C24H49NO7S B13778170 Ammonium 1,4-didecyl sulphonatosuccinate CAS No. 94313-89-0

Ammonium 1,4-didecyl sulphonatosuccinate

Cat. No.: B13778170
CAS No.: 94313-89-0
M. Wt: 495.7 g/mol
InChI Key: SOPRNXRDANZMOB-UHFFFAOYSA-N
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Description

Ammonium 1,4-didecyl sulfonatosuccinate is a chemical compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and enhance the solubility of other compounds. This compound is part of the broader class of sulfonatosuccinates, which are known for their effectiveness in cleaning and emulsifying agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 1,4-didecyl sulfonatosuccinate typically involves the reaction of maleic anhydride with decyl alcohol to form a monoester. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group. Finally, the sulfonic acid derivative is neutralized with ammonium hydroxide to yield the desired ammonium salt.

Industrial Production Methods

In industrial settings, the production of Ammonium 1,4-didecyl sulfonatosuccinate follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ammonium 1,4-didecyl sulfonatosuccinate can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonates, while reduction can produce various reduced derivatives.

Scientific Research Applications

Ammonium 1,4-didecyl sulfonatosuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: The compound is employed in cell culture and molecular biology experiments to improve the delivery of hydrophobic molecules.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.

    Industry: The compound is used in cleaning products, emulsifiers, and dispersants due to its excellent surfactant properties.

Mechanism of Action

The mechanism of action of Ammonium 1,4-didecyl sulfonatosuccinate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with hydrophobic and hydrophilic molecules. This interaction facilitates the formation of micelles, which can encapsulate hydrophobic molecules and enhance their solubility. The molecular targets and pathways involved include the disruption of lipid bilayers and the stabilization of emulsions.

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: A widely used disinfectant and surfactant.

    Cetyltrimethylammonium bromide: A surfactant commonly used in molecular biology.

Uniqueness

Ammonium 1,4-didecyl sulfonatosuccinate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective in forming stable emulsions and enhancing the solubility of hydrophobic compounds. Additionally, its sulfonic acid group allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

94313-89-0

Molecular Formula

C24H49NO7S

Molecular Weight

495.7 g/mol

IUPAC Name

azanium;1,4-didecoxy-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C24H46O7S.H3N/c1-3-5-7-9-11-13-15-17-19-30-23(25)21-22(32(27,28)29)24(26)31-20-18-16-14-12-10-8-6-4-2;/h22H,3-21H2,1-2H3,(H,27,28,29);1H3

InChI Key

SOPRNXRDANZMOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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